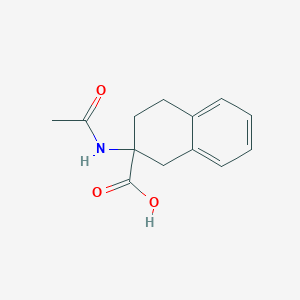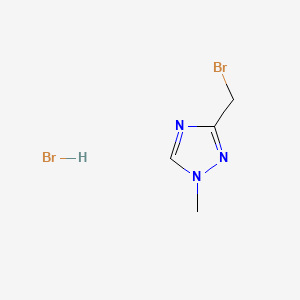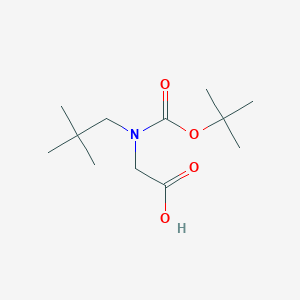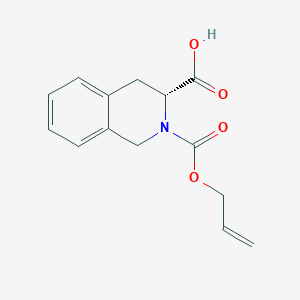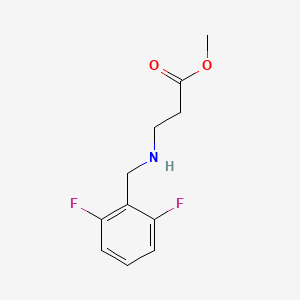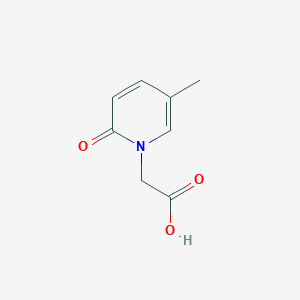
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanol backbone, with a dimethylphenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and trifluoroacetaldehyde being mixed in an appropriate solvent, followed by the addition of the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding trifluoromethyl ketone in the presence of a suitable catalyst can be employed. This method offers the advantage of higher yields and better control over reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This interaction can modulate enzyme activity and cell signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine
Uniqueness
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H13F3O |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-4-9(5-8(7)2)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
Clé InChI |
UIAHRLLBSJQGFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C(F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


